molecular formula C18H14Cl2N2O3 B2687536 (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide CAS No. 1013011-18-1

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2687536
CAS No.: 1013011-18-1
M. Wt: 377.22
InChI Key: BEDIAITWIJKAIQ-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide typically involves the reaction of 3,5-dichloroaniline with 3,5-dimethoxybenzaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The dichlorophenyl and dimethoxyphenyl groups contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted enamides and derivatives of dichlorophenyl and dimethoxyphenyl groups. Examples include:

  • 2-cyano-N-(3,5-dichlorophenyl)acetamide
  • N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-24-16-4-11(5-17(9-16)25-2)3-12(10-21)18(23)22-15-7-13(19)6-14(20)8-15/h3-9H,1-2H3,(H,22,23)/b12-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDIAITWIJKAIQ-KGVSQERTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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